2-(2-(Hydroxymethyl)-4-methyl-1H-imidazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Hydroxymethyl)-4-methyl-1H-imidazol-1-yl)ethanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxymethyl)-4-methyl-1H-imidazol-1-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 4-methylimidazole with formaldehyde and ethanol under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which is then reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Hydroxymethyl)-4-methyl-1H-imidazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-(Hydroxymethyl)-4-methyl-1H-imidazol-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-(Hydroxymethyl)-4-methyl-1H-imidazol-1-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxymethylphenols: These compounds have similar hydroxymethyl groups but differ in their aromatic ring structure.
4-Methylimidazole: This compound shares the imidazole ring but lacks the hydroxymethyl group.
Uniqueness
2-(2-(Hydroxymethyl)-4-methyl-1H-imidazol-1-yl)ethanol is unique due to the presence of both the hydroxymethyl group and the imidazole ring, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C7H12N2O2 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)-4-methylimidazol-1-yl]ethanol |
InChI |
InChI=1S/C7H12N2O2/c1-6-4-9(2-3-10)7(5-11)8-6/h4,10-11H,2-3,5H2,1H3 |
InChI Key |
RULDPKXTAORFMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=N1)CO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.